GP3269

Description

Properties

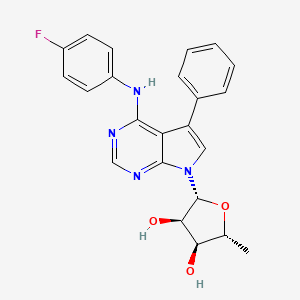

Molecular Formula |

C23H21FN4O3 |

|---|---|

Molecular Weight |

420.4 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[4-(4-fluoroanilino)-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl]-5-methyloxolane-3,4-diol |

InChI |

InChI=1S/C23H21FN4O3/c1-13-19(29)20(30)23(31-13)28-11-17(14-5-3-2-4-6-14)18-21(25-12-26-22(18)28)27-16-9-7-15(24)8-10-16/h2-13,19-20,23,29-30H,1H3,(H,25,26,27)/t13-,19-,20-,23-/m1/s1 |

InChI Key |

MULTXXBUCOCYME-HYYMDVBZSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C3=C(N=CN=C32)NC4=CC=C(C=C4)F)C5=CC=CC=C5)O)O |

Canonical SMILES |

CC1C(C(C(O1)N2C=C(C3=C(N=CN=C32)NC4=CC=C(C=C4)F)C5=CC=CC=C5)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of GP3269

For Researchers, Scientists, and Drug Development Professionals

Abstract

GP3269 is a potent and selective inhibitor of adenosine kinase (AK), an intracellular enzyme pivotal in regulating adenosine levels. This technical guide delineates the core mechanism of action of this compound, from its direct enzymatic inhibition to the downstream signaling cascades that mediate its therapeutic effects. Through a comprehensive review of preclinical data, this document provides an in-depth understanding of how this compound modulates neuronal activity, offering potential therapeutic benefits in conditions such as epilepsy and chronic pain. This guide incorporates detailed experimental methodologies, quantitative data summaries, and visual representations of the key signaling pathways to facilitate further research and drug development efforts in the field of adenosinergic modulation.

Introduction

Adenosine is a ubiquitous purine nucleoside that functions as a critical neuromodulator in the central nervous system (CNS). Its extracellular concentrations are tightly regulated, primarily by the intracellular enzyme adenosine kinase (AK), which phosphorylates adenosine to adenosine monophosphate (AMP). In pathological conditions such as seizures or inflammation, extracellular adenosine levels rise, acting as an endogenous protective agent by suppressing excessive neuronal firing.

This compound is a small molecule inhibitor designed to selectively target and inhibit adenosine kinase.[1][2] By blocking the primary metabolic pathway of adenosine, this compound effectively increases the intracellular and subsequently the extracellular concentrations of adenosine, thereby potentiating its neuroprotective and inhibitory effects. This guide explores the intricate molecular mechanisms through which this compound exerts its pharmacological action.

Core Mechanism of Action: Adenosine Kinase Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of adenosine kinase.[2] This action disrupts the normal cellular process of adenosine clearance, leading to an accumulation of intracellular adenosine. This surplus of adenosine is then transported out of the cell, increasing its concentration in the extracellular space where it can interact with cell surface receptors.

Quantitative Data on Adenosine Kinase Inhibition

The inhibitory potency of this compound against human adenosine kinase has been quantified in various studies. The following table summarizes the key quantitative data.

| Parameter | Value | Reference |

| IC₅₀ (Human Adenosine Kinase) | 11 nM | [2] |

| Anticonvulsant Activity (MES model, rat) | ED₅₀ = 1.1 mg/kg | [3] |

| Antinociceptive Activity (formalin paw model, rat) | ED₅₀ = 6.4 mg/kg | [4] |

Downstream Signaling Pathways

The increased extracellular adenosine resulting from this compound-mediated AK inhibition activates specific G protein-coupled receptors (GPCRs), primarily the A1 adenosine receptor (A1AR). The anticonvulsant and analgesic properties of this compound are largely attributed to the activation of this receptor subtype.[3]

A1 Adenosine Receptor Signaling Cascade

The A1 adenosine receptor is coupled to inhibitory G proteins (Gi/o).[5] Activation of the A1AR by adenosine initiates a signaling cascade that leads to neuronal inhibition.

Signaling Pathway Description:

-

Inhibition of Adenosine Kinase: this compound enters the cell and inhibits adenosine kinase.

-

Increased Adenosine Levels: This inhibition leads to an accumulation of intracellular adenosine, which is then transported into the extracellular space.

-

A1 Receptor Activation: Extracellular adenosine binds to and activates the A1 adenosine receptor, a Gi/o-coupled GPCR.

-

G-protein Signaling: A1 receptor activation leads to the activation of the inhibitory G-protein (Gi/o).

-

Downstream Effector Modulation: The activated Gi/o protein has two main effects:

-

Neuronal Inhibition: The combined effect of these signaling events is hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus leading to overall neuronal inhibition.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments related to the mechanism of action of this compound. For precise parameters, it is recommended to consult the original publications.

Adenosine Kinase Inhibition Assay

This assay is used to determine the potency of this compound in inhibiting adenosine kinase activity.

Principle: The assay measures the conversion of [³H]-adenosine to [³H]-AMP by adenosine kinase. The charged [³H]-AMP is separated from the uncharged [³H]-adenosine using anion exchange chromatography, and the amount of product formed is quantified by scintillation counting.

Generalized Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, and dithiothreitol.

-

Enzyme and Inhibitor Incubation: In a microcentrifuge tube, combine recombinant human adenosine kinase with varying concentrations of this compound (or vehicle control) and pre-incubate for 15 minutes at 37°C.

-

Initiation of Reaction: Start the reaction by adding a solution of [³H]-adenosine.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

-

Termination of Reaction: Stop the reaction by adding formic acid.

-

Separation: Apply the reaction mixture to an anion-exchange column (e.g., Dowex 1x8).

-

Elution: Wash the column with water to remove unreacted [³H]-adenosine. Elute the [³H]-AMP with a high salt buffer (e.g., ammonium formate/formic acid).

-

Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by non-linear regression analysis.

In Vivo Anticonvulsant Activity Assessment (Maximal Electroshock Seizure - MES - Model)

This in vivo model is used to evaluate the anticonvulsant efficacy of this compound.

Principle: The MES test induces a generalized tonic-clonic seizure in rodents by electrical stimulation. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant activity.

Generalized Protocol:

-

Animal Preparation: Use adult male Sprague-Dawley rats. Administer this compound orally at various doses. A control group receives the vehicle.

-

Drug Administration: Allow a specific time for drug absorption (e.g., 60 minutes).

-

MES Induction: Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observation: Observe the animals for the presence or absence of a tonic hindlimb extension.

-

Data Analysis: Determine the percentage of animals protected from tonic hindlimb extension at each dose. Calculate the median effective dose (ED₅₀) using probit analysis.

Conclusion

This compound represents a promising therapeutic agent that leverages the endogenous adenosinergic system for neuroprotection. Its core mechanism of action, the potent and selective inhibition of adenosine kinase, leads to an elevation of extracellular adenosine and subsequent activation of A1 adenosine receptors. This cascade of events culminates in neuronal inhibition, providing the basis for its observed anticonvulsant and analgesic effects. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols provided in this guide, is essential for the continued development of this compound and other modulators of adenosine signaling as novel therapeutics for neurological disorders. Further research focusing on the long-term effects and potential for biased agonism at the A1 receptor could provide even more refined therapeutic strategies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Adenosine kinase inhibitors as a novel approach to anticonvulsant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

GP3269: A Technical Guide to a Potent Adenosinergic Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

GP3269 is a potent and selective inhibitor of adenosine kinase (AK), an enzyme pivotal in the regulation of intracellular and extracellular adenosine concentrations. By inhibiting AK, this compound effectively increases the localized concentration of adenosine, a nucleoside with significant neuromodulatory, anti-inflammatory, and analgesic properties. Preclinical studies have demonstrated the potential of this compound as an anticonvulsant and analgesic agent. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation. While early clinical development was initiated, it was subsequently halted due to toxicological findings, specifically the observation of brain microhemorrhage in animal studies.[1]

Core Data Presentation

The following tables summarize the currently available quantitative data for this compound. It is important to note that while the compound has been the subject of preclinical research, a complete public dataset, particularly regarding its pharmacokinetic profile, is limited.

Table 1: In Vitro Efficacy of this compound

| Parameter | Target | Species | Value | Reference |

| IC50 | Adenosine Kinase | Human | 11 nM | [2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Species | Endpoint | Route of Administration | ED50 | Reference |

| Formalin Paw Test | Rat | Analgesia (Phase II) | Oral | 6.4 mg/kg | [3] |

| Maximal Electroshock (MES) Seizure | Rat | Anticonvulsant | Oral | Data not publicly available | [4] |

Note: While anticonvulsant activity in the MES model has been reported, specific ED50 values are not available in the public domain.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by inhibiting adenosine kinase, the primary enzyme responsible for the metabolism of adenosine to adenosine monophosphate (AMP). This inhibition leads to an accumulation of intracellular adenosine, which is then transported into the extracellular space. Extracellular adenosine subsequently activates G-protein coupled adenosine receptors (A1, A2A, A2B, and A3), initiating a cascade of downstream signaling events that contribute to its therapeutic effects. The anticonvulsant and analgesic properties of this compound are primarily attributed to the activation of the A1 adenosine receptor, which leads to neuronal hyperpolarization and inhibition of excitatory neurotransmitter release.

Caption: Signaling pathway of this compound.

Experimental Protocols

Adenosine Kinase Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against adenosine kinase.

Materials:

-

Human recombinant adenosine kinase

-

ATP

-

Adenosine

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

96-well or 384-well microplates

Procedure:

-

Prepare a reaction mixture containing adenosine kinase and adenosine in the assay buffer.

-

Add serial dilutions of this compound or control compounds to the wells of the microplate. Include a DMSO-only control (vehicle).

-

Initiate the enzymatic reaction by adding ATP to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then quantified via a luciferase-luciferin reaction.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Rat Formalin Paw Test (Analgesia Model)

This model is used to assess the analgesic efficacy of compounds in a model of persistent pain.

Animals:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

Materials:

-

Formalin solution (e.g., 5% in saline)

-

This compound (or test compound) formulated for oral administration

-

Observation chambers with mirrors to allow for unobstructed observation of the paws

Procedure:

-

Acclimate the rats to the observation chambers for at least 30 minutes before the experiment.

-

Administer this compound or vehicle orally at a predetermined time before the formalin injection (e.g., 60 minutes).

-

Inject a small volume (e.g., 50 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.

-

Immediately place the rat back into the observation chamber and record the amount of time the animal spends licking or biting the injected paw.

-

The observation period is typically divided into two phases: Phase I (0-5 minutes post-injection), representing acute nociceptive pain, and Phase II (15-60 minutes post-injection), representing inflammatory pain.

-

Compare the time spent in nociceptive behavior in the this compound-treated group to the vehicle-treated group for both phases.

-

Calculate the ED50 value, the dose at which a 50% reduction in the pain response is observed, typically for Phase II.

Maximal Electroshock (MES) Seizure Test (Anticonvulsant Model)

This model is used to evaluate the ability of a compound to prevent the spread of seizures.

Animals:

-

Male Sprague-Dawley or Wistar rats (150-200 g)

Materials:

-

Electroshock apparatus

-

Corneal electrodes

-

Saline solution with a local anesthetic (e.g., 0.5% tetracaine)

-

This compound (or test compound) formulated for oral administration

Procedure:

-

Administer this compound or vehicle orally at a predetermined time before the electroshock.

-

Apply a drop of the saline/anesthetic solution to the rat's corneas to ensure good electrical contact and provide local anesthesia.

-

Deliver a suprathreshold electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[5]

-

Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

-

A compound is considered to have provided protection if it prevents the tonic hindlimb extension.

-

Test different doses of this compound to determine the ED50, the dose that protects 50% of the animals from the tonic hindlimb extension.

Experimental Workflows

In Vitro Screening Workflow

Caption: Workflow for in vitro adenosine kinase inhibition assay.

In Vivo Efficacy Testing Workflow

References

The Discovery and Synthesis of GP3269: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GP3269 is an experimental small molecule drug identified as a potent and selective inhibitor of the enzyme adenosine kinase (AK).[1][2] In preclinical studies, it has demonstrated notable analgesic and anticonvulsant properties.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of this compound, with a focus on the core scientific data and experimental methodologies.

Discovery and Rationale

The development of this compound was rooted in the therapeutic potential of modulating adenosine signaling. Adenosine is an endogenous purine nucleoside that plays a crucial role in cellular energy homeostasis and acts as a neuromodulator in the central nervous system. By inhibiting adenosine kinase, the primary enzyme responsible for adenosine's metabolic clearance, this compound effectively increases the local concentration of adenosine. This elevation in adenosine levels leads to the activation of adenosine receptors, which in turn mediates the observed anticonvulsant effects. The rationale behind developing selective AK inhibitors like this compound is to achieve a more targeted therapeutic effect with potentially fewer side effects compared to direct-acting adenosine receptor agonists.

Chemical Synthesis

The synthesis of this compound is a multi-step process. While the seminal publication by Erion et al. outlines a four-step synthesis, the detailed experimental protocol, including specific reagents, reaction conditions, and purification methods, is not publicly available in its entirety. The key steps mentioned in the abstract of the primary publication are:

-

Base-catalyzed nucleoside coupling: This involves the reaction of 4-chloro-5-iodopyrrolopyrimidine with a protected 5-deoxy-1-α-chlororibose.

-

Suzuki reaction: This cross-coupling reaction is used to introduce the phenyl group by replacing the 5-iodo substituent.

A generalized workflow for the synthesis is depicted below.

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of adenosine kinase. In normal physiological states, adenosine kinase phosphorylates adenosine to adenosine monophosphate (AMP), thereby regulating intracellular and extracellular adenosine levels. By inhibiting this enzyme, this compound prevents the metabolism of adenosine, leading to its accumulation. The increased concentration of adenosine allows it to act on its G-protein coupled receptors, primarily the A1 and A2A subtypes. The anticonvulsant effects are largely attributed to the activation of A1 receptors, which are coupled to inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in neuronal hyperpolarization and a reduction in neuronal excitability.

Biological Activity and Quantitative Data

This compound has been evaluated in both in vitro and in vivo models to determine its potency and efficacy.

| Parameter | Value | Species | Assay | Reference |

| IC50 | 11 nM | Human | Adenosine Kinase Inhibition Assay | [2] |

| Anticonvulsant Activity | Demonstrated | Rat | Maximal Electroshock (MES) Seizure Model | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not fully available in the public domain. The following are generalized protocols based on standard laboratory practices for the types of experiments conducted.

In Vitro Adenosine Kinase Inhibition Assay

A standard assay to determine the IC50 of an inhibitor against adenosine kinase typically involves the following steps:

-

Enzyme and Substrate Preparation: Recombinant human adenosine kinase is used. The substrates, adenosine and ATP (often radiolabeled, e.g., [γ-³²P]ATP or [³H]adenosine), are prepared in an appropriate assay buffer.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Reaction Incubation: The enzyme, substrates, and varying concentrations of this compound are incubated together in the assay buffer at a controlled temperature (e.g., 37°C) for a specific period.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of product (radiolabeled AMP) is quantified. This is often achieved by separating the product from the unreacted substrate using techniques like thin-layer chromatography or filter binding assays, followed by scintillation counting.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to assess the efficacy of anticonvulsant drugs. A general protocol is as follows:

-

Animal Acclimation: Male Sprague-Dawley rats are acclimated to the laboratory environment.

-

Drug Administration: this compound is formulated in a suitable vehicle and administered to the animals, typically via oral gavage or intraperitoneal injection, at various doses. A control group receives the vehicle only.

-

Seizure Induction: At the time of predicted peak effect of the drug, a maximal electrical stimulus is delivered through corneal or auricular electrodes. The stimulus parameters (e.g., current, frequency, duration) are standardized to consistently induce a tonic hindlimb extension in control animals.

-

Observation and Scoring: The animals are observed for the presence or absence of the tonic hindlimb extension. The abolition of this response is considered a positive indication of anticonvulsant activity.

-

Data Analysis: The percentage of animals protected from seizures at each dose is determined. This data is then used to calculate the median effective dose (ED50), which is the dose that protects 50% of the animals from the induced seizure.

Conclusion

This compound is a potent and selective adenosine kinase inhibitor with demonstrated anticonvulsant activity in preclinical models. Its mechanism of action, involving the enhancement of endogenous adenosine signaling, represents a promising therapeutic strategy. While the publicly available data provides a strong foundation for understanding the pharmacological profile of this compound, further detailed studies and access to the complete experimental protocols would be necessary for a full evaluation of its therapeutic potential. The information presented in this guide is intended to provide a comprehensive technical overview for researchers and professionals in the field of drug discovery and development.

References

In Vivo Effects of GP3269 on Adenosine Levels: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GP3269 is a potent and selective inhibitor of the enzyme adenosine kinase (AK), which plays a crucial role in regulating intracellular and extracellular concentrations of adenosine. By inhibiting AK, this compound is designed to increase the localized levels of endogenous adenosine, a key neuromodulator with cytoprotective, anti-inflammatory, and anticonvulsant properties. This technical guide synthesizes the available preclinical information on the in vivo effects of this compound on adenosine levels, its mechanism of action, and the experimental methodologies used to assess these effects. While direct quantitative in vivo data for this compound's effect on adenosine concentrations is not publicly available in the reviewed literature, this paper extrapolates its expected effects based on its potent enzymatic inhibition and data from similar adenosine kinase inhibitors.

Introduction to this compound and Adenosine Kinase

This compound is an experimental drug identified as a highly selective inhibitor of adenosine kinase (AK) with an IC50 of 11 nM.[1] AK is the primary enzyme responsible for the metabolic clearance of adenosine, converting it to adenosine monophosphate (AMP).[1] Inhibition of AK leads to an accumulation of intracellular adenosine, which is then released into the extracellular space, where it can activate adenosine receptors (A1, A2A, A2B, and A3) and exert its physiological effects.[1] The therapeutic potential of AK inhibitors like this compound lies in their ability to amplify the effects of endogenous adenosine in a site- and event-specific manner, particularly in tissues under metabolic stress or experiencing high neuronal activity.[2] Preclinical studies have demonstrated the anticonvulsant and analgesic effects of this compound in animal models.

Mechanism of Action: this compound and Adenosine Regulation

The primary mechanism of action of this compound is the competitive inhibition of adenosine kinase. This leads to a cascade of events that ultimately elevates extracellular adenosine levels.

Signaling Pathway of this compound Action

In Vivo Effects of this compound on Adenosine Levels

Quantitative Data

Specific quantitative data on the in vivo effects of this compound on adenosine levels from peer-reviewed publications are not available in the searched results. However, based on its potent inhibition of adenosine kinase, it is expected that this compound administration would lead to a significant increase in extracellular adenosine concentrations, particularly in the brain, following systemic administration. Studies on other potent adenosine kinase inhibitors have shown that they can potently increase adenosine concentrations in a tissue- and event-specific manner.[2]

Table 1: Expected In Vivo Effects of this compound on Adenosine Levels (Hypothetical)

| Animal Model | Tissue/Fluid | This compound Dose | Expected Change in Adenosine Levels | Reference |

|---|---|---|---|---|

| Rat | Brain Interstitial Fluid | Anticonvulsant Doses | Significant Increase | Based on Mechanism |

| Mouse | Plasma | Analgesic Doses | Moderate Increase | Based on Mechanism |

Qualitative Effects

The anticonvulsant properties of this compound are attributed to the increased levels of adenosine acting on A1 adenosine receptors. This suggests that the magnitude of the increase in adenosine is sufficient to elicit a therapeutic effect in animal models of epilepsy. Research on adenosine kinase inhibitors indicates that they can selectively enhance adenosine release that is evoked by excitotoxic stimuli without altering basal adenosine concentrations.

Experimental Protocols

The standard method for measuring in vivo extracellular adenosine levels in preclinical animal models is intracerebral microdialysis coupled with high-performance liquid chromatography (HPLC).

In Vivo Microdialysis for Adenosine Measurement

This technique allows for the continuous sampling of small molecules from the extracellular fluid of a specific brain region in a freely moving animal.

Experimental Workflow:

References

Unveiling the Cellular Engagements of GP3269: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular targets of GP3269, a potent and selective experimental drug. The information presented herein is curated for researchers, scientists, and professionals engaged in drug development, offering a comprehensive overview of the compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows.

Primary Cellular Target: Adenosine Kinase (ADK)

The principal cellular target of this compound has been conclusively identified as adenosine kinase (ADK) .[1][2][3][4][5] this compound acts as a potent and selective inhibitor of this enzyme.[1][2][3] Adenosine kinase is a crucial enzyme that catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP).[5][6][7] By inhibiting ADK, this compound effectively increases the endogenous levels of adenosine, a key signaling nucleoside involved in a myriad of physiological processes.[8] This elevation of adenosine is central to the therapeutic effects observed with this compound, including its anticonvulsant and analgesic properties.[1]

Initial reports suggesting that this compound targets AMP deaminase have been investigated and appear to be inconsistent with the broader scientific literature, which predominantly supports its role as an adenosine kinase inhibitor.[4][9][10][11]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against its primary target, human adenosine kinase, has been quantified and is presented in the table below.

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

| This compound | Human Adenosine Kinase (AK) | 11 nM | [1][2][3] |

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound is initiated by its direct inhibition of adenosine kinase. This leads to an accumulation of intracellular and, consequently, extracellular adenosine.[8] Adenosine then acts on its four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[12][13] The anticonvulsant and neuroprotective effects of increased adenosine are primarily mediated through the activation of the A1 adenosine receptor.[14] Activation of A1 receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, which collectively results in a reduction of neuronal excitability.[13]

The following diagram illustrates the signaling pathway affected by this compound:

Experimental Protocols

This section details the methodologies for key experiments relevant to the characterization of this compound.

Adenosine Kinase (ADK) Inhibition Assay

This protocol describes a representative in vitro assay to determine the inhibitory activity of this compound on adenosine kinase. The Transcreener® ADP² Kinase Assay is a suitable high-throughput method.[15][16]

Objective: To quantify the IC50 value of this compound against human adenosine kinase.

Materials:

-

Recombinant human adenosine kinase (ADK)

-

This compound

-

Adenosine

-

Adenosine Triphosphate (ATP)

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)

-

Transcreener® ADP² FP Assay Kit (including ADP Alexa Fluor 633 Tracer and ADP² Antibody)

-

384-well microplates

-

Plate reader capable of fluorescence polarization detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Enzyme and Substrate Preparation: Prepare a solution of ADK and adenosine in the assay buffer.

-

Reaction Initiation: In a 384-well plate, add the this compound dilutions, followed by the ADK/adenosine solution. Initiate the enzymatic reaction by adding ATP. The final reaction mixture should contain a fixed concentration of ADK, adenosine, and ATP, with varying concentrations of this compound.

-

Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for the enzymatic conversion of ATP to ADP.

-

Detection: Stop the reaction and detect the generated ADP by adding the Transcreener® ADP² detection mix (ADP Alexa Fluor 633 Tracer and ADP² Antibody).

-

Measurement: After a brief incubation with the detection mix, measure the fluorescence polarization on a compatible plate reader.

-

Data Analysis: The amount of ADP produced is inversely proportional to the fluorescence polarization signal. Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

The following diagram illustrates the experimental workflow for the ADK inhibition assay:

In Vivo Anticonvulsant Activity Assessment (Maximal Electroshock Seizure Model)

This protocol outlines a standard procedure for evaluating the anticonvulsant efficacy of this compound in a rodent model.[17][18][19]

Objective: To assess the ability of this compound to protect against generalized tonic-clonic seizures in rats.

Animals: Male Sprague-Dawley rats (100-150 g).

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Electroconvulsive shock device

-

Corneal electrodes

Procedure:

-

Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

-

Drug Administration: Administer this compound or vehicle orally to different groups of rats at various doses.

-

Pre-treatment Time: Allow for a specific pre-treatment time (e.g., 30-60 minutes) for the drug to be absorbed and distributed.

-

Seizure Induction: Induce seizures by applying a supramaximal electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered a protective effect.

-

Data Analysis: Determine the percentage of animals protected from tonic hindlimb extension at each dose of this compound. Calculate the median effective dose (ED50), which is the dose that protects 50% of the animals from the seizure endpoint.

The following diagram illustrates the workflow for the in vivo anticonvulsant activity assessment:

Conclusion

This compound is a potent and selective inhibitor of adenosine kinase, a key enzyme in adenosine metabolism. Its mechanism of action involves the elevation of endogenous adenosine levels, leading to the activation of adenosine receptors, particularly the A1 receptor, which results in a reduction of neuronal excitability. This profile supports its observed anticonvulsant and analgesic properties. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and similar compounds targeting the adenosinergic system. This comprehensive understanding is vital for the advancement of novel therapeutics for neurological and other disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. GP-3269 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Adenosine kinase - Wikipedia [en.wikipedia.org]

- 6. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenosine Kinase: An Epigenetic Modulator in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of adenosine kinase attenuates acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AMP deaminase inhibitors. 2. Initial discovery of a non-nucleotide transition-state inhibitor series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of AMP deaminase as therapeutic target in cardiovascular pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of pharmacological AMP deaminase inhibition and Ampd1 deletion on nucleotide levels and AMPK activation in contracting skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective activation of Gαob by an adenosine A1 receptor agonist elicits analgesia without cardiorespiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]

- 18. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. japsonline.com [japsonline.com]

The Potential Impact of GP3269 on Cardiovascular Disorders: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential cardiovascular effects of GP3269 based on its mechanism as a potent adenosine kinase inhibitor. Direct experimental data on this compound in cardiovascular models is not publicly available. The information presented herein is extrapolated from studies on other adenosine kinase inhibitors and should be interpreted as a theoretical framework for future research.

Executive Summary

This compound is a potent and selective inhibitor of adenosine kinase (ADK)[1]. Adenosine kinase is a critical enzyme that regulates the intracellular and extracellular concentrations of adenosine, a nucleoside with significant cardioprotective functions. By inhibiting ADK, this compound is hypothesized to increase local adenosine levels, thereby potentially offering therapeutic benefits in various cardiovascular disorders. This technical guide explores the theoretical impact of this compound on cardiovascular pathophysiology, drawing upon existing research on adenosine kinase inhibition. The primary focus is on myocardial ischemia-reperfusion injury and cardiac hypertrophy, conditions where the role of adenosine and ADK has been most extensively studied. This document outlines the potential mechanisms of action, summarizes key preclinical findings of ADK inhibitors, details relevant experimental protocols, and visualizes the implicated signaling pathways.

Introduction to this compound and Adenosine Kinase

This compound is an experimental drug identified as a selective inhibitor of adenosine kinase[2]. Adenosine kinase catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP), thereby regulating the cellular pool of adenosine[3]. Adenosine plays a crucial role in cardiovascular homeostasis, exerting its effects through four G-protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are involved in modulating various physiological and pathological processes within the cardiovascular system, including cardiac rhythm, myocardial oxygen supply/demand balance, and inflammatory responses[3]. Inhibition of ADK is a therapeutic strategy aimed at augmenting the endogenous protective effects of adenosine.

Potential Therapeutic Applications in Cardiovascular Disorders

Myocardial Ischemia-Reperfusion Injury

Rationale: During myocardial ischemia, adenosine levels rise and play a protective role. Inhibition of ADK can further augment these levels, potentially reducing the extent of injury upon reperfusion.

Preclinical Evidence with ADK Inhibitors: Studies using ADK inhibitors other than this compound have demonstrated significant cardioprotective effects in animal models of myocardial ischemia-reperfusion (I/R) injury. Pharmacological or genetic inhibition of ADK has been shown to reduce infarct size, improve cardiac function, and prevent cardiomyocyte apoptosis and necroptosis in I/R-injured hearts[2].

| Parameter | Observation with ADK Inhibition | Reference Compound(s) | Animal Model |

| Infarct Size | Reduced | ABT-702 | Mouse (left anterior descending artery ligation) |

| Cardiac Function | Improved | ABT-702 | Mouse (left anterior descending artery ligation) |

| Apoptosis & Necroptosis | Prevented | ABT-702 | Mouse (left anterior descending artery ligation), H9c2 cells (hypoxia/reoxygenation) |

| Post-ischemic Diastolic Pressure | Reduced | Iodotubercidin | Perfused Mouse Heart |

| Lactate Dehydrogenase (LDH) Efflux | Reduced | Iodotubercidin | Perfused Mouse Heart |

Cardiac Hypertrophy

Rationale: Adenosine has been shown to attenuate cardiac hypertrophy. By increasing adenosine levels, ADK inhibition could potentially mitigate maladaptive cardiac remodeling.

Preclinical Evidence with ADK Inhibitors: The role of ADK in cardiac hypertrophy is complex. While adenosine can attenuate cardiomyocyte hypertrophy, direct inhibition of ADK has been shown to reverse this effect in some experimental settings[1][4]. Conversely, other studies suggest that ADK activity is important for physiological adaptation to pressure overload and that strategies to increase myocardial adenosine metabolism by ADK could be beneficial[3]. This highlights the need for further research to delineate the precise role of ADK and its inhibition in the context of cardiac hypertrophy.

| Parameter | Observation with ADK Inhibition | Reference Compound(s) | Cell/Animal Model |

| Cardiomyocyte Cell Size | Reversed attenuation by adenosine | Iodotubercidin, ABT-702 | Neonatal Rat Cardiomyocytes |

| Protein Synthesis | Reversed attenuation by adenosine | Iodotubercidin, ABT-702 | Neonatal Rat Cardiomyocytes |

| Atrial Natriuretic Peptide (ANP) Expression | Reversed attenuation by adenosine | Iodotubercidin, ABT-702 | Neonatal Rat Cardiomyocytes |

Experimental Protocols

In Vivo Myocardial Ischemia-Reperfusion Model

-

Animal Model: Male C57BL/6 mice.

-

Procedure:

-

Anesthetize the mouse (e.g., with sodium pentobarbital).

-

Perform a thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia (e.g., for 30-60 minutes).

-

Release the suture to allow for reperfusion (e.g., for 24 hours).

-

Administer the ADK inhibitor (e.g., intraperitoneally) at a predetermined time before ischemia or at the onset of reperfusion.

-

-

Endpoint Analysis:

-

Infarct Size Measurement: Use Evans blue and triphenyltetrazolium chloride (TTC) staining to delineate the area at risk and the infarcted area.

-

Cardiac Function Assessment: Perform echocardiography to measure parameters such as ejection fraction and fractional shortening.

-

Biochemical Assays: Measure serum levels of cardiac enzymes like lactate dehydrogenase (LDH) or troponins.

-

Histological Analysis: Assess for apoptosis (e.g., TUNEL staining) and inflammation.

-

In Vitro Cardiomyocyte Hypertrophy Assay

-

Cell Model: Neonatal rat ventricular myocytes (NRVMs) or H9c2 cells.

-

Procedure:

-

Culture the cardiomyocytes in appropriate media.

-

Induce hypertrophy using an agonist such as phenylephrine (PE) or endothelin-1 (ET-1).

-

Co-treat the cells with the ADK inhibitor at various concentrations.

-

-

Endpoint Analysis:

-

Cell Size Measurement: Use microscopy and image analysis software to measure the surface area of individual cardiomyocytes.

-

Protein Synthesis Assay: Measure the incorporation of radiolabeled amino acids (e.g., [3H]-leucine) into total protein.

-

Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).

-

Immunoblotting: Analyze the phosphorylation status of key signaling proteins in hypertrophic pathways.

-

Signaling Pathways

Cardioprotection in Ischemia-Reperfusion

Inhibition of ADK leads to an increase in extracellular adenosine, which can activate A2B adenosine receptors. This initiates a signaling cascade involving the phosphorylation of Akt, which in turn leads to the stabilization of the X-linked inhibitor of apoptosis protein (XIAP). XIAP can inhibit caspases and prevent both apoptosis and necroptosis[2].

Caption: this compound-mediated ADK inhibition signaling pathway.

Regulation of Cardiomyocyte Hypertrophy

Adenosine, through mechanisms that are dependent on ADK, can attenuate hypertrophic signaling. This involves the inhibition of the Raf-MEK-ERK and mTORC1 pathways, which are key regulators of protein synthesis and cell growth[1][4].

Caption: Adenosine's role in hypertrophic signaling.

Conclusion and Future Directions

While direct evidence for the cardiovascular effects of this compound is currently lacking, its potent adenosine kinase inhibitory activity suggests a promising therapeutic potential, particularly in the context of myocardial ischemia-reperfusion injury. The preclinical data from other ADK inhibitors provide a strong rationale for investigating this compound in relevant cardiovascular models. Future research should focus on:

-

In vivo studies to evaluate the efficacy of this compound in animal models of myocardial infarction and heart failure.

-

Dose-response studies to determine the optimal therapeutic window for cardiovascular applications.

-

** mechanistic studies** to elucidate the precise signaling pathways modulated by this compound in cardiomyocytes and other cardiac cell types.

-

Safety and toxicology studies to assess any potential cardiovascular liabilities.

The development of this compound for cardiovascular indications could represent a novel approach to harnessing the endogenous protective mechanisms of adenosine for the treatment of heart disease.

References

- 1. Adenosine kinase regulation of cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of adenosine kinase attenuates myocardial ischaemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenosine Kinase attenuates cardiomyocyte microtubule stabilization and protects against pressure overload-induced hypertrophy and LV dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine kinase regulation of cardiomyocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of GP3269: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GP3269 is a potent and selective inhibitor of adenosine kinase (AK), an enzyme pivotal in the regulation of intracellular and extracellular adenosine levels. Preclinical investigations have demonstrated its potential as an anticonvulsant and analgesic agent. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, efficacy in animal models, and key in vitro activity. Due to the limited public availability of full-text original research articles, a complete quantitative summary of all preclinical studies, detailed experimental protocols, and extensive pharmacokinetic and toxicology data could not be compiled. This document synthesizes the currently accessible information to guide further research and development efforts.

Core Concepts: Mechanism of Action

This compound exerts its pharmacological effects through the selective inhibition of adenosine kinase.[1][2][3][4] AK is the primary enzyme responsible for the metabolism of adenosine to adenosine monophosphate (AMP). By inhibiting AK, this compound effectively increases the local concentration of endogenous adenosine. This elevation of adenosine levels is believed to be the principal mechanism underlying its therapeutic effects, as adenosine is a potent neuromodulator with well-established anticonvulsant and analgesic properties. The effects of this compound are reportedly reversed by adenosine receptor antagonists, further supporting this mechanism of action.

Signaling Pathway

The downstream signaling cascade initiated by this compound is predicated on the potentiation of adenosine receptor signaling, primarily through the A1 adenosine receptor. Increased adenosine levels in the synaptic cleft lead to the activation of presynaptic A1 receptors, which are coupled to inhibitory G-proteins (Gi/o). This activation triggers a cascade of intracellular events that ultimately suppress neuronal excitability and neurotransmitter release.

Preclinical Efficacy

In Vitro Activity

This compound has been characterized as a potent inhibitor of human adenosine kinase.

| Parameter | Value | Target |

| IC50 | 11 nM | Human Adenosine Kinase |

Table 1: In Vitro Inhibitory Activity of this compound

In Vivo Anticonvulsant Activity

Preclinical studies in rodent models have demonstrated the anticonvulsant effects of this compound. While specific quantitative data from these studies are not publicly available in tabular format, reports indicate its efficacy in attenuating seizure responses in the rat maximal electroshock (MES) and kindling models.

In Vivo Analgesic Activity

In addition to its anticonvulsant properties, this compound has also been reported to exhibit analgesic effects in animal studies.

Experimental Protocols

In Vitro Adenosine Kinase Inhibition Assay (General Protocol)

Objective: To determine the in vitro potency of a test compound to inhibit adenosine kinase activity.

Materials:

-

Recombinant human adenosine kinase

-

Adenosine

-

ATP (radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP)

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Scintillation cocktail and vials

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, combine the assay buffer, adenosine, and the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding adenosine kinase and radiolabeled ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction (e.g., by adding EDTA or by spotting onto a filter).

-

Separate the radiolabeled AMP product from the unreacted radiolabeled ATP (e.g., using ion-exchange chromatography or filter binding).

-

Quantify the amount of radiolabeled AMP formed using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Maximal Electroshock (MES) Seizure Model in Rats (General Protocol)

Objective: To evaluate the anticonvulsant efficacy of a test compound against generalized tonic-clonic seizures.

Animals:

-

Male Sprague-Dawley or Wistar rats.

Procedure:

-

Administer the test compound (this compound) or vehicle control to the animals via a specific route (e.g., oral gavage, intraperitoneal injection).

-

At a predetermined time after dosing (to coincide with peak plasma concentrations), induce seizures by delivering a brief electrical stimulus through corneal or auricular electrodes.

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The endpoint is typically the protection against tonic hindlimb extension.

-

Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50) using probit analysis.

Experimental Workflow Diagram

Pharmacokinetics and Toxicology

Comprehensive pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology data for this compound are not publicly available. Some reports have suggested the potential for liver toxicity and central nervous system side effects, such as cognitive and sedative effects, with high doses or chronic use of adenosine kinase inhibitors. However, detailed studies quantifying these effects for this compound are not accessible.

Conclusion and Future Directions

This compound is a potent adenosine kinase inhibitor with demonstrated preclinical efficacy as an anticonvulsant and analgesic. Its mechanism of action, centered on the enhancement of endogenous adenosine signaling, presents a promising therapeutic strategy. However, a significant gap exists in the publicly available data regarding its detailed preclinical profile. To advance the development of this compound or related compounds, future efforts should focus on:

-

Comprehensive Efficacy Studies: Conducting studies in a wider range of seizure and pain models to fully characterize its therapeutic potential.

-

Detailed Pharmacokinetics: Elucidating the ADME properties of this compound to establish a clear understanding of its disposition in the body and to guide dose selection.

-

Thorough Toxicology and Safety Pharmacology: Performing comprehensive toxicology studies to define its safety profile and therapeutic window.

-

Full Publication of Data: Encouraging the complete publication of preclinical data to facilitate a thorough and independent assessment by the scientific community.

This technical guide, based on the currently available information, underscores the potential of this compound as a therapeutic candidate while highlighting the critical need for more comprehensive preclinical data to support its further development.

References

Methodological & Application

Application Notes and Protocols for GP3269 in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Abstract

GP3269 is a potent, selective, and orally active inhibitor of human adenosine kinase (AK), a key enzyme responsible for the metabolism of adenosine. By inhibiting AK, this compound effectively increases the extracellular concentration of adenosine, a nucleoside that plays a crucial role in various physiological processes through its interaction with G protein-coupled adenosine receptors (A1, A2A, A2B, and A3). This application note provides detailed protocols for the use of this compound in a laboratory setting, including in vitro enzyme inhibition assays, cell-based functional assays, and in vivo models of analgesia and epilepsy. The provided methodologies and quantitative data are intended to guide researchers in exploring the therapeutic potential of this compound and other adenosine kinase inhibitors.

Mechanism of Action

This compound exerts its pharmacological effects by inhibiting adenosine kinase, the primary enzyme responsible for clearing adenosine from the extracellular space by phosphorylating it to adenosine monophosphate (AMP).[1] This inhibition leads to an accumulation of endogenous adenosine, which then activates adenosine receptors, primarily the high-affinity A1 and A2A receptors.[1][2]

Activation of the adenosine A1 receptor, which is coupled to Gαi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It can also activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity. These signaling events ultimately lead to neuronal hyperpolarization and a reduction in neuronal excitability, contributing to the anticonvulsant and analgesic properties of this compound.

Conversely, the adenosine A2A receptor is coupled to Gαs proteins. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of protein kinase A (PKA). This pathway is involved in a wide range of cellular responses, including inflammation and neurotransmission.

Quantitative Data

The following table summarizes the key quantitative parameters for this compound, providing a basis for experimental design.

| Parameter | Value | Species/System | Reference |

| IC50 (Adenosine Kinase) | 11 nM | Human | [3] |

| ED50 (Analgesia) | 65 µmol/kg (p.o.) | Mouse (Hot-plate test) | [4] |

Experimental Protocols

In Vitro Adenosine Kinase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on adenosine kinase. The assay measures the production of ADP, a product of the kinase reaction.

Materials:

-

Recombinant human adenosine kinase (ADK)

-

This compound

-

Adenosine

-

ATP

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 0.01% Brij-35

-

ADP-Glo™ Kinase Assay Kit (or similar ADP detection kit)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should typically range from 0.1 nM to 10 µM.

-

Enzyme and Substrate Preparation: Prepare a solution of adenosine kinase in the assay buffer. Prepare a solution of adenosine and ATP in the assay buffer. The final concentrations in the reaction should be optimized based on the enzyme kinetics, for example, 10 µM adenosine and 100 µM ATP.[5]

-

Reaction Initiation: In a 384-well plate, add 5 µL of the this compound dilution. Add 2.5 µL of the adenosine kinase solution. Add 2.5 µL of the adenosine/ATP solution to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

-

Luminescence Measurement: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[6] Read the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Adenosine Receptor Activation Assay

This protocol outlines a method to assess the functional consequences of this compound treatment on adenosine receptor activation in a cellular context by measuring changes in intracellular cAMP levels.

Materials:

-

HEK293 cells stably expressing the human adenosine A1 or A2A receptor.

-

This compound

-

Adenosine (as a positive control)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

GloSensor™ cAMP Assay Kit (or similar cAMP detection kit)

-

White, clear-bottom 96-well plates

Procedure:

-

Cell Seeding: Seed the HEK293 cells expressing the adenosine receptor of interest into a white, clear-bottom 96-well plate at a density of 35,000 cells/well.[7] Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare dilutions of this compound in cell culture medium. The final concentrations should be chosen to cover a range around the expected effective concentration (e.g., 10 nM to 100 µM).

-

Assay Preparation: Remove the cell culture medium and replace it with 25 µL of the GloSensor™ cAMP Reagent prepared in HEPES-buffered DMEM.[7]

-

Stimulation: Add the this compound dilutions to the wells. For A1 receptor expressing cells, co-stimulation with forskolin (to induce cAMP production) will be necessary to observe the inhibitory effect of A1 activation. For A2A receptor expressing cells, this compound alone should be sufficient to observe an increase in cAMP.

-

Incubation and Measurement: Incubate the plate at room temperature for 15-30 minutes. Measure the luminescence, which is proportional to the intracellular cAMP concentration.

-

Data Analysis: For A1 receptor activation, calculate the percent inhibition of the forskolin-induced cAMP signal. For A2A receptor activation, calculate the fold increase in cAMP over baseline. Determine the EC50 value for this compound's effect.

In Vivo Anticonvulsant Activity - Audiogenic Seizure Model in Rats

This protocol describes a method to evaluate the anticonvulsant effects of this compound in a rat model of audiogenic seizures.

Materials:

-

Genetically epilepsy-prone rats (e.g., Wistar audiogenic rats) or rats sensitized to audiogenic seizures.[1]

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Acoustic stimulation chamber equipped with a high-frequency sound source (e.g., a bell or a speaker emitting a 10-12 kHz tone at 100-120 dB).

Procedure:

-

Animal Acclimation: Acclimate the rats to the testing environment for at least 30 minutes before the experiment.

-

Drug Administration: Administer this compound or vehicle orally (p.o.) via gavage. A range of doses should be tested to determine the ED50 (e.g., 10, 30, 100 mg/kg).

-

Pre-treatment Time: Allow for a pre-treatment period of 60 minutes for the drug to be absorbed and reach effective concentrations in the brain.[8]

-

Acoustic Stimulation: Place the rat in the acoustic stimulation chamber and expose it to the high-frequency sound for up to 60 seconds.

-

Seizure Scoring: Observe and score the seizure severity based on a standardized scale (e.g., 0 = no response; 1 = wild running; 2 = clonic convulsions; 3 = tonic-clonic convulsions).[8]

-

Data Analysis: Determine the percentage of animals protected from each seizure type at each dose of this compound. Calculate the ED50 for the blockade of each seizure component using probit analysis.

In Vivo Analgesic Activity - Formalin Test in Mice

This protocol details the use of the formalin test to assess the analgesic properties of this compound. This model is useful as it encompasses both acute nociceptive pain (Phase I) and inflammatory pain (Phase II).

Materials:

-

Male Swiss Webster mice (or other suitable strain)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Formalin solution (1-5% in saline)

-

Observation chambers with a clear floor

Procedure:

-

Animal Habituation: Habituate the mice to the observation chambers for at least 30 minutes prior to the experiment.

-

Drug Administration: Administer this compound or vehicle orally (p.o.). A range of doses should be tested (e.g., 10, 30, 100 mg/kg).

-

Pre-treatment Time: Allow a 60-minute pre-treatment period.

-

Formalin Injection: Inject 20 µL of formalin solution subcutaneously into the plantar surface of the right hind paw.

-

Behavioral Observation: Immediately after injection, place the mouse back into the observation chamber and record the total time spent licking or biting the injected paw for two distinct periods: Phase I (0-5 minutes post-injection) and Phase II (20-30 minutes post-injection).[9][10]

-

Data Analysis: Compare the licking/biting time in the this compound-treated groups to the vehicle-treated group for both Phase I and Phase II. A significant reduction in time indicates an analgesic effect. Calculate the percent inhibition of the pain response and determine the ED50 for each phase.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this document.

References

- 1. Control of basal extracellular adenosine concentration in rat cerebellum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Extracellular ATP/adenosine dynamics in the brain and its role in health and disease [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extracellular guanosine regulates extracellular adenosine levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Anticonvulsant activity of topiramate and phenytoin in a rat model of ischemia-induced epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for GP3269 in Anticonvulsant Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

GP3269 is a pyrrolopyrimidine nucleoside that has been identified as a potent and selective inhibitor of human adenosine kinase, with an IC50 of 11 nM.[1] Preclinical studies have demonstrated its anticonvulsant activity in rats following oral administration.[1] These application notes provide a detailed overview of the experimental protocols for evaluating the anticonvulsant properties of this compound in established rodent models of epilepsy. The protocols are intended to guide researchers in the screening and characterization of this compound for potential therapeutic use in epilepsy.

The primary mechanism of action for this compound is believed to be its inhibition of adenosine kinase. This inhibition leads to an increase in endogenous adenosine levels, which can then exert its anticonvulsant effects. The protocols outlined below are designed to assess the efficacy of this compound in models that represent different seizure types, providing a broad characterization of its anticonvulsant profile.

Data Presentation

The following tables provide a structured summary of potential quantitative data that can be generated from the described experimental protocols.

Table 1: Anticonvulsant Efficacy of this compound

| Experimental Model | Species | Route of Administration | Time of Peak Effect (TPE) | ED50 (mg/kg) | 95% Confidence Intervals |

| Maximal Electroshock (MES) | Mouse | Oral (p.o.) | |||

| Maximal Electroshock (MES) | Rat | Oral (p.o.) | |||

| Pentylenetetrazol (PTZ) | Mouse | Intraperitoneal (i.p.) | |||

| Pentylenetetrazol (PTZ) | Rat | Intraperitoneal (i.p.) |

Table 2: Neurotoxicity Profile of this compound

| Test | Species | Route of Administration | Endpoint | TD50 (mg/kg) | Protective Index (TD50/ED50) |

| Rotorod Test | Mouse | Oral (p.o.) | Motor Impairment | ||

| Rotorod Test | Rat | Oral (p.o.) | Motor Impairment |

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.[2][3][4] The test involves inducing a maximal seizure through electrical stimulation of the brain.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Male CF-1 mice or Sprague-Dawley rats

-

Electroshock device (constant current stimulator)

-

Corneal electrodes

-

0.5% tetracaine hydrochloride solution (local anesthetic)

-

0.9% saline solution

Procedure:

-

Animal Preparation: Acclimatize animals to the laboratory environment for at least 3 days prior to the experiment. House animals in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.

-

Drug Administration: Administer this compound or vehicle orally (p.o.) to groups of at least 8-10 animals per dose. Select a range of doses to determine the ED50.

-

Time of Peak Effect (TPE) Determination: To determine the TPE, administer a single dose of this compound to different groups of animals and test them at various time points (e.g., 30, 60, 120, 240 minutes) after administration. The time at which the maximum anticonvulsant effect is observed is the TPE.

-

Seizure Induction: At the predetermined TPE, apply a drop of 0.5% tetracaine hydrochloride to the corneas of each animal for local anesthesia.[3]

-

Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.[3]

-

Deliver an electrical stimulus of 50 mA for mice or 150 mA for rats for 0.2 seconds using a 60 Hz alternating current.[3]

-

Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of the hindlimb tonic extensor component of the seizure is considered protection.[3]

-

Data Analysis: Calculate the percentage of animals protected at each dose. Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

Pentylenetetrazol (PTZ)-Induced Seizure Test

The PTZ test is a model for myoclonic and absence seizures.[2] PTZ is a GABA-A receptor antagonist that induces clonic seizures.[5][6]

Materials:

-

This compound

-

Vehicle

-

Male CF-1 mice or Sprague-Dawley rats

-

Pentylenetetrazol (PTZ) solution (dissolved in 0.9% saline)

-

Observation chambers

-

Syringes and needles for injection

Procedure:

-

Animal Preparation: Follow the same acclimatization and housing procedures as in the MES test.

-

Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) to groups of at least 8-10 animals per dose.

-

Time of Peak Effect (TPE) Determination: Determine the TPE as described in the MES protocol.

-

PTZ Injection: At the TPE, administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of PTZ. A commonly used dose is 85 mg/kg for mice, which induces clonic seizures in over 95% of animals.

-

Observation: Immediately after PTZ injection, place the animal in an individual observation chamber and observe for 30 minutes.[5]

-

Seizure Scoring: Record the latency to the first clonic seizure and the presence or absence of generalized clonic seizures lasting for at least 5 seconds. Alternatively, a seizure scoring system can be used (e.g., Racine scale). Protection is defined as the absence of a generalized clonic seizure.

-

Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 using probit analysis.

Mandatory Visualizations

Caption: Experimental workflow for anticonvulsant screening of this compound.

Caption: Proposed signaling pathway for the anticonvulsant action of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 4. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]

- 6. Pentylenetetrazole-Induced Kindling Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for GP3269 in In Vivo Rat Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

GP3269 is an experimental small molecule that functions as a selective inhibitor of adenosine kinase (AK). In preclinical animal studies, it has demonstrated potential as an analgesic and anticonvulsant agent. These application notes provide a recommended starting dosage range for this compound in in vivo rat models, along with detailed protocols for oral administration and assessment of its anticonvulsant efficacy. Due to the limited publicly available pharmacokinetic data for this compound, the provided dosage is an estimation based on related compounds. Researchers are strongly advised to conduct initial dose-range finding and pharmacokinetic studies to determine the optimal dosage for their specific experimental context.

Mechanism of Action: Adenosine Kinase Inhibition

Adenosine kinase is a crucial enzyme responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP), thereby regulating intracellular and extracellular adenosine concentrations. By inhibiting AK, this compound is hypothesized to increase the localized concentration of endogenous adenosine, particularly in tissues with high metabolic activity or under pathological conditions such as seizures. This elevated adenosine can then potentiate its neuroprotective and inhibitory effects through interaction with adenosine receptors (e.g., A1 and A2A receptors), leading to the observed anticonvulsant and analgesic properties.

Figure 1: Proposed mechanism of action for this compound.

Recommended Dosage for In Vivo Rat Models

Given that this compound is reported to be orally active, a preliminary dose-finding study is essential. The following table summarizes the recommended starting doses for an initial efficacy study.

| Parameter | Recommended Starting Dose (Oral) | Rationale |

| Low Dose | 1 mg/kg | Based on the effective dose of similar adenosine kinase inhibitors. |

| Mid Dose | 3 mg/kg | To explore a potential dose-response relationship. |

| High Dose | 10 mg/kg | To assess efficacy at a higher exposure level and observe potential toxicity. |

Important Note: The oral bioavailability of this compound is unknown. The provided doses are starting points for oral administration and may need significant adjustment based on the compound's pharmacokinetic profile. A preliminary pharmacokinetic study to determine parameters such as Cmax, Tmax, half-life, and bioavailability is strongly recommended before initiating large-scale efficacy studies.

Experimental Protocols

Preparation of this compound Formulation for Oral Administration

This compound is a small molecule and its solubility characteristics should be determined to prepare a suitable formulation for oral gavage. A common vehicle for preclinical studies is a suspension in 0.5% to 1% carboxymethylcellulose (CMC) in sterile water or saline.

Materials:

-

This compound powder

-

0.5% (w/v) Carboxymethylcellulose (CMC) solution in sterile water

-

Mortar and pestle or homogenizer

-

Weighing scale

-

Volumetric flasks and pipettes

Protocol:

-

Calculate the required amount of this compound based on the desired concentration and final volume.

-

Weigh the this compound powder accurately.

-

Triturate the this compound powder with a small volume of the 0.5% CMC solution to form a smooth paste.

-

Gradually add the remaining volume of the 0.5% CMC solution while continuously mixing or homogenizing to ensure a uniform suspension.

-

Store the formulation at 4°C and protect from light. Before each use, vortex or sonicate the suspension to ensure homogeneity.

Protocol for Oral Gavage in Rats

Oral gavage is a standard method for precise oral administration of compounds to rodents.

Materials:

-

Rat gavage needles (16-18 gauge, 2-3 inches long with a ball tip)

-

Syringes (1-3 mL)

-

Animal scale

Protocol:

-

Weigh the rat to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 mL/kg.

-

Gently restrain the rat, holding it firmly but without causing distress.

-

Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to the stomach.

-

With the rat's head tilted slightly upwards, insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly down the esophagus. If any resistance is felt, withdraw the needle and re-attempt.

-

Once the needle is in the correct position, slowly administer the this compound suspension.

-

Gently remove the needle and return the rat to its cage.

-

Monitor the animal for any signs of distress immediately after the procedure.

Figure 2: Workflow for oral gavage administration in rats.

Protocol for Assessing Anticonvulsant Efficacy: Maximal Electroshock (MES) Model

The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.

Materials:

-

Electroconvulsive shock apparatus

-

Corneal or ear clip electrodes

-

Electrode solution (e.g., 0.9% saline)

-

Timer

Protocol:

-

Administer this compound or vehicle to different groups of rats via oral gavage at the predetermined doses.

-

At the expected time of peak effect (Tmax, which needs to be determined in a pharmacokinetic study, or at a standard time point like 30-60 minutes post-dose), apply the electrodes.

-

Deliver a suprathreshold electrical stimulus (e.g., 50-60 Hz, 150 mA for 0.2 seconds for corneal stimulation in rats).

-

Observe the seizure phenotype. The primary endpoint is the abolition of the hindlimb tonic extension phase of the seizure.

-

Record the presence or absence of the tonic hindlimb extension for each animal.

-